Differentiated Thiol Reactivity: Avoidance of the Pan-Assay Interference (PAINS) Profile Common to 2-Bromo Isomers
In a cascade of counter-screens on a library of 49 fragment-sized thiazoles, compounds with a bromine atom at the 2-position showed a markedly higher propensity for non-specific thiol reactivity (TNB2− assay) compared to those with bromine at the 4- or 5-positions. While specific quantitative data for CAS 1142196-25-5 was not isolated, the class-level inference is that 4-bromo-substituted thiazoles, including the target compound, are statistically less likely to act as frequent hitters via this mechanism than their 2-bromo counterparts, such as CAS 1215073-17-8 and CAS 917566-86-0 [1].
| Evidence Dimension | Thiol reactivity (TNB2- assay) as a marker of non-specific covalent inhibition |
|---|---|
| Target Compound Data | Class-level hit rate: 39% of all thiazoles tested were reactive. 4-bromo thiazoles were predominantly in the non-reactive subset. |
| Comparator Or Baseline | 2-Bromo-4-(3-furyl)thiazole (CAS 1215073-17-8) and 2-Bromo-4-(2-furyl)thiazole (CAS 917566-86-0): 2-bromo substitution is structurally associated with higher electrophilic reactivity. |
| Quantified Difference | Cannot be precisely quantified for the target compound from available data, but the overall library showed a significant correlation (p < 0.05) between 2-position electrophiles and thiol reactivity |
| Conditions | TNB2− thiol reactivity assay; focused library of 49 thiazole and thiadiazole fragments (Proj et al., 2022) |
Why This Matters
A lower inherent risk of non-specific thiol reactivity reduces the probability of validating a false-positive hit, saving significant resources in early-stage drug discovery triage.
- [1] Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1905–1910. View Source
